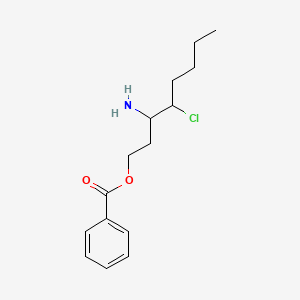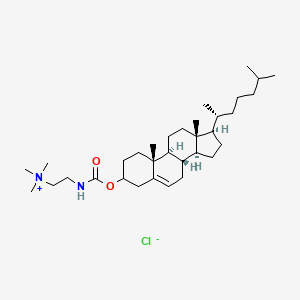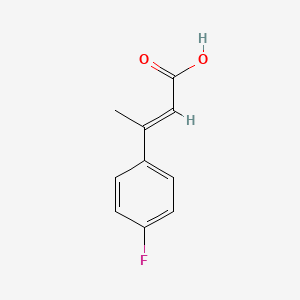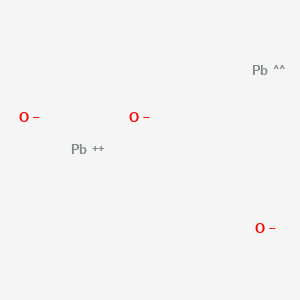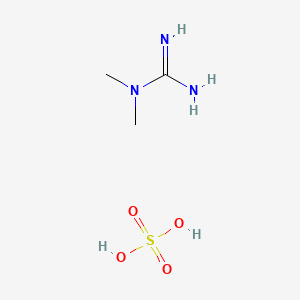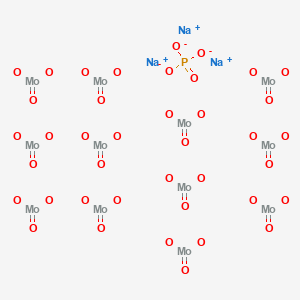
sodium trichlorophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Sodium trichlorophenolate is typically synthesized by reacting trichlorophenol with sodium hydroxide. The reaction is straightforward and involves the deprotonation of trichlorophenol by sodium hydroxide to form the sodium salt . The general reaction is as follows:
C6H2Cl3OH+NaOH→C6H2Cl3ONa+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled chlorination of phenol in the presence of a chlorination catalyst to produce trichlorophenol, which is then reacted with sodium hydroxide to form the sodium salt . This method ensures high purity and minimizes the formation of unwanted by-products.
化学反应分析
Types of Reactions: Sodium trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Sodium trichlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicides, fungicides, and other organic compounds.
Biology: It has been studied for its effects on microbial growth and its potential use as a disinfectant.
Medicine: It has been explored for its antifungal and antibacterial properties.
Industry: It is used in the preservation of wood, paper, and textiles due to its antimicrobial properties.
作用机制
The mechanism of action of sodium trichlorophenolate involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets the cell wall and membrane, leading to cell lysis and death . It also interferes with the metabolic pathways of microorganisms, inhibiting their growth and reproduction .
相似化合物的比较
2,4,6-Trichlorophenol: Similar in structure but differs in the position of chlorine atoms.
2,4-Dichlorophenol: Contains two chlorine atoms and is used in the synthesis of herbicides.
Pentachlorophenol: Contains five chlorine atoms and is used as a wood preservative.
Uniqueness: Sodium trichlorophenolate is unique due to its specific chlorine substitution pattern, which imparts distinct chemical properties and reactivity. Its high solubility in water and effectiveness as a biocide make it particularly valuable in various industrial and research applications .
属性
CAS 编号 |
1320-79-2 |
|---|---|
分子式 |
C6H2Cl3NaO |
分子量 |
219.4 g/mol |
IUPAC 名称 |
sodium;2,3,4-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |
InChI 键 |
YFPNAQYEHBHHHI-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


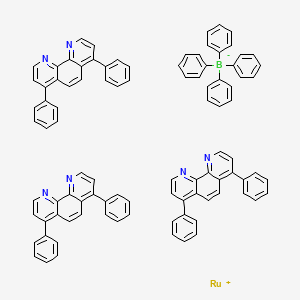
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
